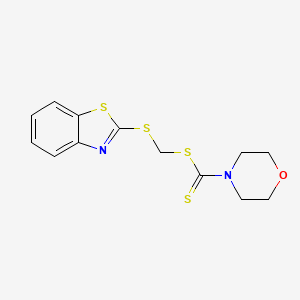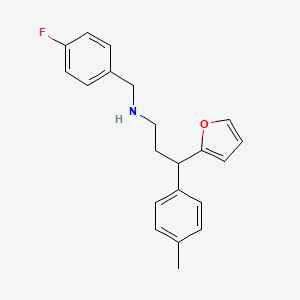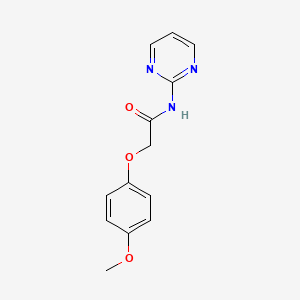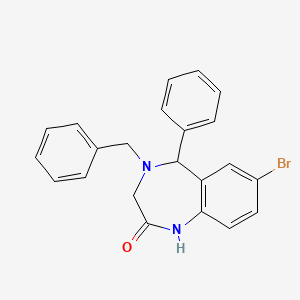![molecular formula C22H19F4N3O3S2 B11580510 Ethyl 2-[({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11580510.png)
Ethyl 2-[({[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a combination of fluorinated aromatic rings, a pyrimidine moiety, and a thiophene ring
Preparation Methods
The synthesis of ETHYL 2-(2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, starting from commercially available precursors. The synthetic route typically includes:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate fluorinated aromatic aldehydes with guanidine derivatives under acidic conditions.
Introduction of the thiophene ring: This step involves the cyclization of suitable dicarbonyl compounds with sulfur sources.
Coupling reactions: The final steps involve coupling the pyrimidine and thiophene intermediates through amide bond formation and esterification reactions.
Industrial production methods would likely involve optimization of these steps to improve yield and scalability, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
ETHYL 2-(2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder.
Substitution: The fluorinated aromatic rings can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Scientific Research Applications
ETHYL 2-(2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Biological Studies: It can be used in studies investigating the interaction of fluorinated compounds with biological systems, including enzyme inhibition and receptor binding assays.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings and pyrimidine moiety can facilitate binding to active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
ETHYL 2-(2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 2-[(4-FLUOROPHENYL)AMINO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: This compound lacks the pyrimidine moiety and has different biological activity.
ETHYL 2-(2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE: This compound has a similar structure but with a different substitution pattern on the thiophene ring, leading to variations in its chemical and biological properties.
The uniqueness of ETHYL 2-(2-{[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H19F4N3O3S2 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H19F4N3O3S2/c1-4-32-20(31)18-11(2)12(3)34-19(18)29-17(30)10-33-21-27-15(9-16(28-21)22(24,25)26)13-5-7-14(23)8-6-13/h5-9H,4,10H2,1-3H3,(H,29,30) |
InChI Key |
CTVLPMIRBGFLFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Ethyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11580443.png)
![6-[4-(Prop-2-en-1-yloxy)phenyl]-2-(prop-2-en-1-ylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B11580445.png)

![3,4-dihydroisoquinolin-2(1H)-yl{5-[(2-methoxyphenoxy)methyl]furan-2-yl}methanone](/img/structure/B11580459.png)
![(2E)-3-[2-(4-chloro-3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11580464.png)
![4-(4-{2,7,9-Trimethyl-5H,6H-pyrazolo[1,5-C]quinazolin-5-YL}phenyl)morpholine](/img/structure/B11580466.png)
![2-(3-Chlorophenyl)-7-methyl-1,2,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B11580469.png)
![1-(3-Methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11580473.png)

![methyl 2-{3,9-dioxo-1-[3-(prop-2-en-1-yloxy)phenyl]-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11580490.png)
![6-(3-chloro-4-methoxyphenyl)-N-(2-methylpropyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11580496.png)

![(2E)-N-benzyl-2-cyano-3-[2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11580516.png)
